(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone

CAS No.: 2586125-93-9

Cat. No.: VC11642359

Molecular Formula: C12H13BrFNO2S

Molecular Weight: 334.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2586125-93-9 |

|---|---|

| Molecular Formula | C12H13BrFNO2S |

| Molecular Weight | 334.21 g/mol |

| IUPAC Name | (5-bromo-2-fluoro-3-methoxyphenyl)-thiomorpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C12H13BrFNO2S/c1-17-10-7-8(13)6-9(11(10)14)12(16)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 |

| Standard InChI Key | WXKJOUVZHVUWAV-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1F)C(=O)N2CCSCC2)Br |

| Canonical SMILES | COC1=CC(=CC(=C1F)C(=O)N2CCSCC2)Br |

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Formula

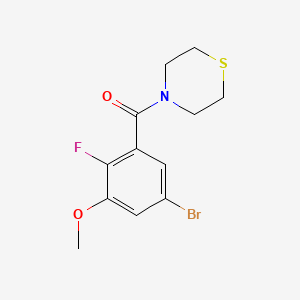

(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is defined by the molecular formula C₁₂H₁₃BrFNO₂S and a molar mass of 334.2 g/mol . The structure integrates a substituted benzene ring with a thiomorpholine ring system connected via a ketone bridge. Key substituents include:

-

Bromine at the 5-position, contributing steric bulk and electrophilic reactivity.

-

Fluorine at the 2-position, enhancing electronic withdrawal and metabolic stability.

-

Methoxy group at the 3-position, influencing solubility and hydrogen-bonding interactions.

-

Thiomorpholino group, a sulfur-containing heterocycle that modulates lipophilicity and conformational flexibility.

The structural formula (Fig. 1) highlights the spatial arrangement of these groups, with the thiomorpholine ring adopting a chair conformation to minimize steric strain .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃BrFNO₂S |

| Molar Mass (g/mol) | 334.2 |

| CAS Registry Number | 2586125-93-9 |

| Key Functional Groups | Bromo, Fluoro, Methoxy, Thiomorpholino |

Synthetic Methodologies and Optimization

General Synthetic Strategies

The synthesis of (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone typically involves multi-step reactions, leveraging palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. A representative pathway (Fig. 2) proceeds as follows:

-

Halogenation: Introduction of bromine and fluorine onto a methoxy-substituted benzene precursor.

-

Ketone Formation: Coupling the halogenated aryl intermediate with thiomorpholine via a Buchwald-Hartwig amination or Ullmann reaction .

-

Purification: Chromatographic isolation using silica gel or recrystallization to achieve >95% purity .

Reaction Conditions and Catalysts

Data from analogous thiomorpholine-containing compounds (e.g., (5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone) reveal critical parameters for optimizing yield and selectivity :

-

Catalysts: Palladium complexes (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., BINAP) facilitate C–N bond formation at 80–100°C .

-

Solvents: Polar aprotic solvents (e.g., 1,4-dioxane, THF) enhance reaction rates by stabilizing transition states.

-

Bases: Cs₂CO₃ or NaO* t*-Bu effectively deprotonate intermediates, driving the reaction forward .

Table 2: Representative Synthetic Protocols

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pd₂(dba)₃, BINAP, Cs₂CO₃, 1,4-dioxane, 100°C | 55% | |

| 2 | N-Ethyl-N,N-diisopropylamine, THF, 50°C | 87% |

Physicochemical and Spectroscopic Characterization

Solubility and Stability

While explicit data for (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone remain limited, structural analogs suggest:

-

Solubility: Moderate solubility in dichloromethane and THF; limited solubility in water due to the thiomorpholino group’s lipophilicity .

-

Stability: Susceptible to hydrolysis under acidic conditions, necessitating anhydrous storage .

Spectroscopic Signatures

-

¹H NMR: Peaks at δ 3.8–4.1 ppm (thiomorpholine CH₂ groups), δ 6.5–7.2 ppm (aromatic protons) .

-

IR Spectroscopy: Stretches at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C–F), and 650 cm⁻¹ (C–Br) .

Biological and Industrial Applications

Pharmaceutical Relevance

The thiomorpholino moiety is a hallmark of bioactive molecules targeting neurological and oncological pathways. For example, PET ligands like [¹¹C]mG2N001 utilize similar scaffolds for imaging metabotropic glutamate receptors . (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone may serve as:

-

A kinase inhibitor due to halogen-driven ATP-binding pocket interactions.

-

A CNS drug candidate leveraging fluorine’s blood-brain barrier permeability.

Material Science Applications

The bromine and sulfur atoms in the structure suggest utility in:

-

Liquid crystals: Polarizable groups enable mesophase stabilization.

-

Coordination polymers: Thiomorpholine’s lone pairs facilitate metal-ion binding.

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Competing substitution patterns during halogenation require precise stoichiometric control .

-

Purification: Similar polarity among byproducts complicates chromatographic separation .

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume